1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Overview
Description
Topanol CA is a bioactive chemical.
Mechanism of Action
Topanol CA, also known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane or Tri(butylcresyl)butane, is a high molecular weight hindered phenolic antioxidant . It is primarily used in polymer systems that are sensitive to thermal and oxidative degradation .
Target of Action
The primary targets of Topanol CA are polymer systems that are sensitive to thermal and oxidative degradation .
Mode of Action
Topanol CA acts as an antioxidant, interacting with its targets to prevent degradation due to free radical and peroxide formation . It provides excellent protection against degradation at high processing temperatures .
Biochemical Pathways
Topanol CA affects the oxidative degradation pathway in polymer systems. By acting as an antioxidant, it prevents the formation of free radicals and peroxides that can lead to degradation .
Pharmacokinetics
This suggests that once introduced into a polymer system, it remains in place to provide ongoing protection against degradation .
Result of Action
The result of Topanol CA’s action is the extended service life of polymers that are used at elevated temperatures . It protects these materials from degradation, thereby maintaining their physical and chemical properties over time .
Action Environment
Topanol CA is effective in various environments, particularly those involving high temperatures . Its performance may be influenced by environmental factors such as temperature, exposure to light, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Topanol CA interacts with free radicals and peroxides, preventing oxidative degradation in polymer systems . The nature of these interactions is primarily through the donation of hydrogen atoms from the phenolic groups in Topanol CA to the free radicals, neutralizing them and preventing further oxidative damage .
Cellular Effects
As an antioxidant, it is likely that Topanol CA could influence cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Topanol CA exerts its effects at the molecular level primarily through its antioxidant activity. It neutralizes free radicals and peroxides by donating hydrogen atoms from its phenolic groups, preventing these reactive species from causing oxidative damage to molecules in the cell .
Temporal Effects in Laboratory Settings
Topanol CA provides excellent protection against degradation at high processing temperatures and extends the service life of polymers that are used at elevated temperatures . The original grade of Topanol CA was developed some 40 years ago and has gained an excellent reputation in the polymer industry .
Metabolic Pathways
As an antioxidant, it is likely involved in pathways related to oxidative stress and free radical neutralization .
Biological Activity
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, commonly known as Topanol CA, is a synthetic phenolic antioxidant widely utilized in various industries, including plastics, food packaging, and cosmetics. This compound is recognized for its ability to inhibit oxidative degradation in materials and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antioxidant properties, potential therapeutic applications, and safety profile.
- Molecular Formula : C₃₇H₅₂O₃
- Molecular Weight : 544.81 g/mol
- CAS Number : 1843-03-4
- Melting Point : 183-190 °C
- Density : 0.5 g/cm³
Antioxidant Mechanism
The primary biological activity of this compound is its role as an antioxidant. The phenolic structure allows it to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative stress. This mechanism is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).
Applications in Health and Therapeutics
Recent studies have explored the therapeutic potential of phenolic antioxidants like Topanol CA beyond their industrial applications:
- Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic antioxidants can reduce glutamate-induced oxidative toxicity in neuronal cells. In vivo studies have shown beneficial outcomes in rodent models of ischemic stroke, suggesting a low toxicity profile and promising therapeutic possibilities .
- Protective Role Against Nephrotoxicity : The compound has been observed to inhibit lipid peroxidation induced by mersalyl in rat kidney cortical mitochondria, indicating a protective role against free-radical-mediated nephrotoxicity .
- Cancer Metastasis and Inflammatory Conditions : Studies suggest that related compounds can mitigate oxidative stress and apoptosis in various cell types. They activate the Nrf2 pathway, which enhances antioxidant enzyme activities and offers protective effects against conditions such as colorectal cancer metastasis and cartilage destruction in osteoarthritis .
Safety Profile and Toxicological Considerations
Despite its beneficial properties, concerns regarding the safety of tert-butyl phenolic antioxidants have been raised. Some studies suggest that these compounds may act as endocrine disruptors and could potentially cause liver and lung damage or allergic reactions . Therefore, comprehensive evaluations of their safety profiles are critical.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant | Neutralizes free radicals; protects against oxidative stress |
Neuroprotective | Reduces oxidative toxicity in neuronal cells; beneficial in ischemic stroke |
Nephroprotective | Prevents lipid peroxidation in renal tissues |
Anti-inflammatory | Mitigates inflammation; offers protective effects in chronic conditions |
Potential Toxicity | Possible endocrine disruption; liver/lung damage risks |
Case Studies
-
Case Study on Food Packaging :
A study evaluated the presence of this compound in food packaging materials. It was found that this antioxidant is used at maximum concentrations to enhance the stability of plastics used in food contact applications . The implications for human exposure through food sources necessitate further research into its safety. -
Toxicology Assessment :
A comprehensive risk evaluation highlighted the need for more extensive toxicological studies on TBP-AOs to understand their long-term health impacts better. This includes assessing their potential as endocrine disruptors and their effects on human health through various exposure pathways .
Properties
IUPAC Name |
4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJPWSKLXYEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038883 | |
Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1843-03-4, 39283-48-2 | |
Record name | Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1843-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topanol CA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topanol SA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6E9O0XJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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